molecular formula C13H12N2O2S B3291024 Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate CAS No. 86932-98-1

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate

Número de catálogo: B3291024
Número CAS: 86932-98-1
Peso molecular: 260.31 g/mol
Clave InChI: UJQXCRZWLVNZBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural framework, which combines an imidazole ring fused with a thiazole ring, and is further functionalized with an ethyl ester group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate typically involves a multi-step process. One common synthetic route starts with the cyclization of a precursor compound, such as 2-chloro-3-oxobutanoate, with an appropriate amine under reflux conditions in a solvent like 1,4-dioxane . The reaction proceeds through nucleophilic substitution and cyclization to form the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Comparación Con Compuestos Similares

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused heterocyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name

ethyl 2-methylimidazo[2,1-b][1,3]benzothiazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-3-17-12(16)11-8(2)14-13-15(11)9-6-4-5-7-10(9)18-13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXCRZWLVNZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Subsequently, 6.0 g of 2-methylimidazo[2,1-b]benzothiazole-3-carboxylic acid was suspended in 100 ml of dry dimethylformamide. Under ice cooling, 1.5 g of 60% sodium hydride was added to the suspension. After stirring for 30 minutes, 6.0 g of ethyl iodide was added to the mixture followed by heating at 40° C. overnight. After completion of the reaction, the solvent was removed under reduced pressure. Ether and water were added to the residue, which was fractionated. The residue obtained from the ether phase was crystallized with n-hexane to give 4.0 g of ethyl 2-methylimidazo[2,1-b]benzothiazole-3-carboxylate.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 3
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 4
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.